molecular formula C20H24N6O4S B2435718 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide CAS No. 1210563-83-9

1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide

Cat. No.: B2435718
CAS No.: 1210563-83-9
M. Wt: 444.51
InChI Key: GWPVXJYQKZURHE-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide is a chemical compound known for its versatility and potential applications in various fields of science and industry. This article delves into the intricate details of this compound, from its synthesis to its scientific applications.

Properties

IUPAC Name

1-methylsulfonyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-31(28,29)25-12-9-16(10-13-25)20(27)21-11-14-30-18-8-7-17-22-23-19(26(17)24-18)15-5-3-2-4-6-15/h2-8,16H,9-14H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPVXJYQKZURHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide involves a multi-step process. The primary route includes the reaction of piperidine-4-carboxamide with 2-chloroethyl methyl sulfone under basic conditions, followed by the introduction of the triazolo-pyridazinyl group through a nucleophilic substitution reaction. Detailed reaction conditions involve using solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity, often employing automated synthesizers and high-throughput screening techniques. The use of continuous flow reactors can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Key Reactions and Mechanisms

Reaction Description Catalyst/Reagents Outcome
Cyclization Formation of the triazolopyridazine ring from hydrazine derivatives .Acid/base catalystsFused heterocyclic core with nitrogen-rich structure.
Amide Bond Formation Coupling of carboxylic acid with amine using carbodiimides or phosphonium agents.EDC, HOBt, DMAPStable amide linkage in the piperidine-4-carboxamide moiety.
Cross-Coupling Palladium-mediated coupling to attach phenyl or other substituents.Pd catalysts (e.g., Pd(OAc)₂)Introduction of aryl groups or heterocyclic fragments.
Methanesulfonylation Conversion of hydroxyl/amine groups to methylsulfonyl using MsCl.Pyridine, MsClAddition of the methylsulfonyl group for enhanced lipophilicity.

Hydrolysis

  • Amide Hydrolysis : Potential cleavage of the amide bond under acidic/basic conditions, yielding carboxylic acid and amine derivatives.

  • Sulfonamide Stability : The methylsulfonyl group is typically stable under most reaction conditions but may undergo displacement by strong nucleophiles.

Oxidation/Reduction

  • The triazolopyridazine ring may exhibit redox sensitivity, depending on substituents. Oxidative conditions could alter its electronic properties.

Stability and Reactivity

  • Hydrothermal Stability : Likely resistant to hydrolysis under physiological conditions due to the electron-withdrawing sulfonamide group.

  • Photostability : The fused aromatic system may exhibit moderate stability to UV exposure, though detailed data are unavailable.

  • Reactivity Toward Nucleophiles : The methylsulfonyl group could act as a leaving group under strongly basic conditions.

Comparative Analysis of Reaction Conditions

Step Reagents Temperature/Time Yield Key Reference
Cyclization Hydrazine derivatives, acid/baseReflux (8–12 h)70–90%
Amide Formation EDC, HOBt, DMAPRT (2–4 h)80–85%
Cross-Coupling Pd catalyst, aryl halide80–100°C (12–24 h)60–75%
Methanesulfonylation MsCl, pyridine0–4°C (1–2 h)85–90%

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the [1,2,4]triazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazolo[4,3-b]pyridazine have shown promise in inhibiting tumor growth in various cancer cell lines.

Case Studies:

  • Savolitinib , a related compound with a similar scaffold, has demonstrated potent inhibition of c-Met kinases and has been evaluated in clinical trials for non-small cell lung cancer and other malignancies. It received conditional approval in China after showing effective results in phase II trials .

Table 1: Anticancer Efficacy of Related Compounds

Compound NameCancer TypeIC50 Value (µM)Reference
SavolitinibNon-small cell lung cancer0.005
1H-1,2,4-triazolo[4,3-b]pyridazine derivativesMDA-MB-231 (breast cancer)17.83
1H-1,2,4-triazolo[4,3-b]pyridazine derivativesMCF-7 (breast cancer)19.73

Antimicrobial Properties

The methylsulfonyl group present in the compound enhances its solubility and bioactivity against various pathogens. Compounds derived from triazole scaffolds have been extensively studied for their antibacterial and antifungal properties.

Insights:

  • A review highlighted that triazole derivatives possess significant activity against both gram-positive and gram-negative bacteria as well as fungi . This suggests that the compound may be effective in treating infections caused by resistant strains.

Neurological Applications

Emerging research indicates that derivatives of [1,2,4]triazoles may have potential applications in treating neurological disorders such as Huntington's disease and epilepsy.

Research Findings:

  • Some studies have indicated that modifications to the triazole structure can enhance neuroprotective effects and improve cognitive functions in animal models . The specific mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress.

Pharmacokinetic Properties

The pharmacokinetic profile of the compound is crucial for its therapeutic efficacy. Studies suggest that modifications to the piperidine core and the introduction of the methylsulfonyl group can improve absorption and bioavailability.

Key Pharmacokinetic Insights:

  • The compound exhibits favorable pharmacokinetic properties such as optimal half-life and metabolic stability, which are essential for maintaining therapeutic levels in vivo .

Mechanism of Action

1-(Methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide exerts its effects primarily by interacting with specific molecular targets, including enzymes and receptor proteins. Its mechanism of action involves binding to active sites, thereby modulating the activity of target molecules. Pathways involved in its action include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as:

  • 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)oxy)ethyl)piperidine-4-carboxamide

  • 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-5-yl)oxy)ethyl)piperidine-4-carboxamide

The uniqueness of 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide lies in its specific triazolo-pyridazinyl substitution pattern, which imparts distinct reactivity and interaction profiles with biological targets.

Biological Activity

The compound 1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide is a derivative of the [1,2,4]triazole class known for its diverse biological activities. This article aims to explore its pharmacological properties, including antitumor, antibacterial, and antifungal activities, supported by relevant case studies and research findings.

Structure and Synthesis

The compound features a complex structure that integrates a piperidine ring with a triazole moiety. The synthesis typically involves multi-step reactions that incorporate various chemical precursors. Recent advancements in synthetic methodologies have allowed for the efficient production of such derivatives with high yields.

Antitumor Activity

Research has demonstrated that compounds containing the [1,2,4]triazole nucleus exhibit significant antitumor properties. For instance, derivatives synthesized from 5-amino-1-phenyl-1H-1,2,4-triazoles have shown promising results against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values indicating potent activity (17.83 μM and 19.73 μM respectively) when compared to standard chemotherapeutics like Cisplatin .

Table 1: Antitumor Activity of Triazole Derivatives

Compound IDCell LineIC50 (μM)Reference
4cMDA-MB-23117.83
4jMCF-719.73

Antibacterial Activity

The antibacterial potential of triazole derivatives is well-documented. A study highlighted that certain triazole compounds exhibited minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli. . The presence of specific substituents on the triazole ring significantly influenced their antibacterial efficacy.

Table 2: Antibacterial Activity of Selected Triazole Compounds

Compound IDBacterial StrainMIC (μg/mL)Reference
30aS. aureus0.125
30bE. coli8

Antifungal Activity

The antifungal properties of triazoles are crucial in addressing resistant fungal infections. Recent findings indicate that certain derivatives possess broad-spectrum antifungal activities with MIC values as low as 0.0156 μg/mL against Candida albicans and Cryptococcus neoformans. . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance antifungal potency.

Table 3: Antifungal Activity of Triazole Derivatives

Compound IDFungal StrainMIC (μg/mL)Reference
1aC. albicans0.0156
-A. fumigatus0.25

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

  • Antitumor Efficacy Study : A series of new triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines, showing significant cytotoxic effects .
  • Antibacterial Screening : Another research effort investigated the antibacterial properties of newly synthesized mercapto-1,2,4-triazoles against drug-resistant strains of bacteria .
  • Antifungal Development : A review highlighted the SAR of triazoles as antifungal agents, emphasizing their role in developing new treatments for resistant fungal infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the methylsulfonyl and triazolopyridazine moieties in this compound?

  • Methodology : Utilize a multi-step approach starting with condensation reactions between substituted pyridazines and aldehydes (e.g., benzaldehyde) under reflux conditions, followed by sulfonylation using methylsulfonyl chloride. Purification via recrystallization or column chromatography is critical to isolate intermediates .
  • Key Considerations : Monitor reaction progress using TLC and characterize intermediates via 1H^1H-NMR and HPLC-MS to ensure regioselectivity and purity .

Q. How can researchers assess the compound’s binding affinity to BRD4 bromodomains in vitro?

  • Methodology : Employ AlphaScreen assays with recombinant BRD4 bromodomains (BD1 and BD2) and acetylated histone H4 peptides. Use AZD5153 (a structurally related bivalent inhibitor) as a positive control .
  • Data Interpretation : Compare IC50_{50} values with monovalent inhibitors to evaluate potency enhancements from bivalent binding .

Q. What in vitro cellular assays are suitable for evaluating c-Myc downregulation?

  • Methodology : Treat cancer cell lines (e.g., colorectal or hematologic malignancies) with the compound and quantify c-Myc mRNA via qRT-PCR or protein levels via Western blot. Dose-response curves (0.1–10 µM) and time-course experiments (24–72 hours) are recommended .
  • Controls : Include BET inhibitors like JQ1 for benchmarking .

Advanced Research Questions

Q. How does the bivalent binding mechanism enhance BRD4 inhibition compared to monovalent inhibitors?

  • Mechanistic Insight : Bivalent inhibitors simultaneously engage both bromodomains (BD1 and BD2) of BRD4, increasing residence time and avidity. This is evidenced by improved IC50_{50} values (e.g., AZD5153: <10 nM vs. JQ1: ~100 nM) and sustained c-Myc suppression in xenografts .
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (konk_{on}, koffk_{off}) and molecular dynamics simulations to model dual-domain interactions .

Q. How can structural modifications optimize selectivity over other BET proteins (e.g., BRD2/3)?

  • SAR Strategy : Modify the triazolopyridazine core and piperidine linker to alter steric and electronic interactions. For example:

  • Replace the phenyl group with substituted aromatics to modulate hydrophobicity.
  • Adjust the methylsulfonyl group’s position to reduce off-target binding .
    • Testing : Perform selectivity profiling using BRD2/3/4 bromodomains in competitive binding assays .

Q. What in vivo models are appropriate for evaluating tumor growth inhibition?

  • Model Selection : Use subcutaneous xenografts (e.g., MV4-11 leukemia or HCT116 colorectal cancer) in immunodeficient mice. Administer the compound orally (10–50 mg/kg, daily) and monitor tumor volume and c-Myc expression .
  • Pharmacokinetics : Measure plasma half-life (t1/2t_{1/2}) and bioavailability to correlate efficacy with exposure .

Q. How can researchers resolve contradictions between in vitro binding data and cellular potency?

  • Root Cause Analysis :

  • Membrane Permeability : Assess logP and P-gp efflux ratios (Caco-2 assays). Poor permeability may require prodrug strategies.
  • Target Engagement : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .
    • Mitigation : Optimize lipophilicity (clogP <5) and introduce hydrogen bond donors to enhance cell penetration .

Q. What combination therapies enhance the compound’s anticancer efficacy?

  • Synergy Screening : Pair with PARP inhibitors (e.g., olaparib) in BRCA-mutant models. Mechanistically, BET inhibition disrupts DNA repair pathways, sensitizing cells to PARP blockade .
  • Experimental Design : Use Chou-Talalay combination index (CI) analysis to quantify synergy (CI <1 indicates potentiation) .

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